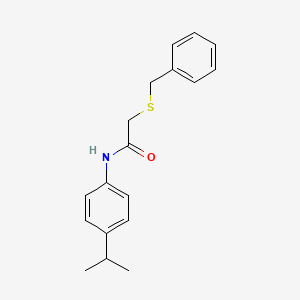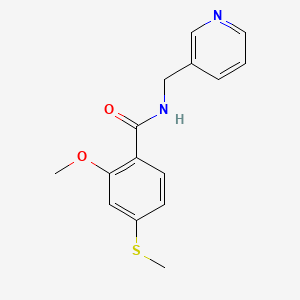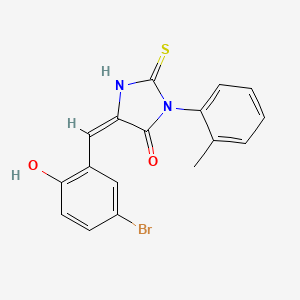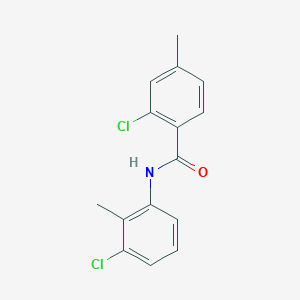![molecular formula C19H14N2O2S B5709317 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a novel compound that has shown promising results in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis. Furthermore, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a novel compound that has shown promising results in scientific research. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is also easy to synthesize using various methods. However, there are some limitations to using 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has not been extensively studied in vivo, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-angiogenic activities in vivo. Another direction is to study the toxicity profile of 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in animal models. Furthermore, the development of 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with improved potency and selectivity could lead to the discovery of novel anti-cancer agents. Overall, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has shown promising results in scientific research. It has been synthesized using various methods and has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of the NF-κB and Akt/mTOR pathways. Although there are some limitations to using 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been synthesized using various methods, including the reaction of 3-(3-methoxyphenyl) acrylonitrile with 2-phenylthiomethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a base. Another method involves the reaction of 3-(3-methoxyphenyl)acrylic acid with 2-phenylthiomethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a coupling agent. Both methods have been reported to yield 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in good yields and high purity.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-15-9-5-8-14(10-15)21-12-20-18-17(19(21)22)16(11-24-18)13-6-3-2-4-7-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDERZRSFWFMGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)






![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)




![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)
